REACTION_CXSMILES
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[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].I[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1>>[N+:15]([C:11]1[CH:10]=[C:9]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][C:2]2=[O:7])[CH:14]=[CH:13][CH:12]=1)([O-:17])=[O:16]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1C(CNCC1)=O
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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IC1=CC(=CC=C1)[N+](=O)[O-]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)N1C(CNCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |